REACTION_CXSMILES
|
C([O:5][C:6](=[O:21])[C:7]1[CH:12]=[CH:11][C:10]([S:13]([CH3:16])(=[O:15])=[O:14])=[C:9]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:8]=1)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[CH3:20][S:17]([C:9]1[CH:8]=[C:7]([CH:12]=[CH:11][C:10]=1[S:13]([CH3:16])(=[O:15])=[O:14])[C:6]([OH:21])=[O:5])(=[O:19])=[O:18]
|
Name
|
3,4-bis-methanesulfonyl-benzoic acid tert-butyl ester
|
Quantity
|
0.366 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C=C(C(=O)O)C=CC1S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |